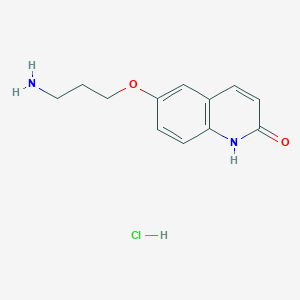
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-aminopropoxy)-1H-quinolin-2-one hydrochloride, also known as AQ-RA 741, is a chemical compound that belongs to the class of quinolone derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has been found to have several biochemical and physiological effects in the body. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various experimental conditions. However, one of the limitations of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the scientific research of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741. One potential area of research is the development of novel drug delivery systems for 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 to improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 and to identify potential drug targets for this compound.
Méthodes De Synthèse
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 can be synthesized by a simple and efficient method from 2-hydroxy-3-methoxybenzaldehyde and 3-aminopropylamine. The reaction involves the condensation of these two compounds in the presence of an acid catalyst. The resulting product is then treated with hydrochloric acid to obtain 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 hydrochloride salt.
Applications De Recherche Scientifique
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has shown promising results in various scientific research studies. It has been found to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
151642-50-1 |
|---|---|
Nom du produit |
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride |
Formule moléculaire |
C12H15ClN2O2 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-6-1-7-16-10-3-4-11-9(8-10)2-5-12(15)14-11;/h2-5,8H,1,6-7,13H2,(H,14,15);1H |
Clé InChI |
PWHFSJTYJIXUOS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCCCN.Cl |
SMILES canonique |
C1=CC2=C(C=CC(=O)N2)C=C1OCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



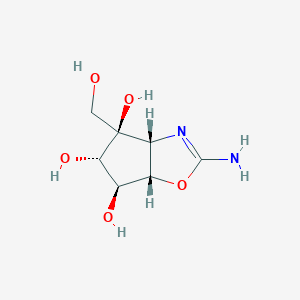
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
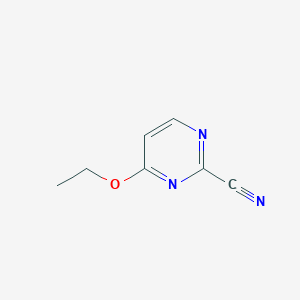
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
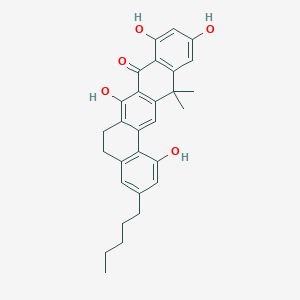
![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)
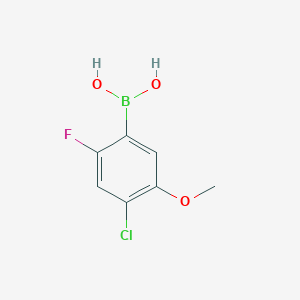
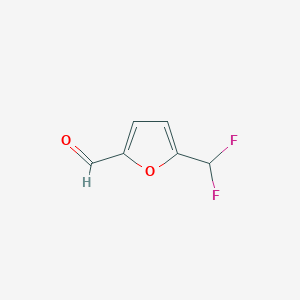
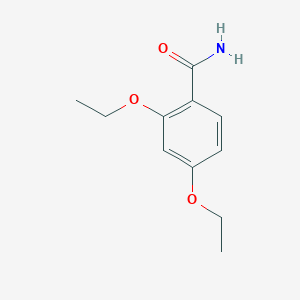
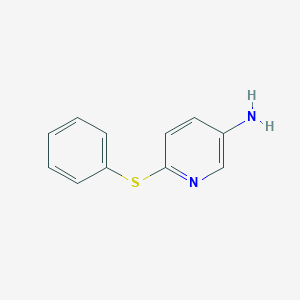
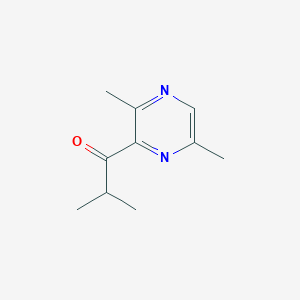
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)